molecular formula C19H18N2O2 B11029083 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11029083
M. Wt: 306.4 g/mol
InChI Key: SHCJRIXZNWGMDV-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is notable for its unique structure, which combines a dihydroisoquinoline moiety with a phenylpyrrolidine-dione framework. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.

Next, the phenylpyrrolidine-dione moiety is introduced through a cyclization reaction. This can be accomplished by reacting the dihydroisoquinoline intermediate with a suitable dicarboxylic acid derivative under dehydrating conditions. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of substituted isoquinoline or pyrrolidine derivatives.

Scientific Research Applications

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a dihydroisoquinoline core with a phenylpyrrolidine-dione moiety sets it apart from other similar compounds, providing unique opportunities for research and application in various fields.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C19H18N2O2/c22-18-12-17(19(23)21(18)16-8-2-1-3-9-16)20-11-10-14-6-4-5-7-15(14)13-20/h1-9,17H,10-13H2

InChI Key

SHCJRIXZNWGMDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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